2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 16272-47-2
VCID: VC5436272
InChI: InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-1-6-14)10-4-2-9(13)3-5-10/h2-5H,1,7-8H2
SMILES: C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F
Molecular Formula: C11H10ClFN2O
Molecular Weight: 240.66

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

CAS No.: 16272-47-2

Cat. No.: VC5436272

Molecular Formula: C11H10ClFN2O

Molecular Weight: 240.66

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide - 16272-47-2

Specification

CAS No. 16272-47-2
Molecular Formula C11H10ClFN2O
Molecular Weight 240.66
IUPAC Name 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-1-6-14)10-4-2-9(13)3-5-10/h2-5H,1,7-8H2
Standard InChI Key YZRHAVQVPGIMQG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F

Introduction

Chemical Identification and Structural Analysis

Molecular Characteristics

2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide has the molecular formula C₁₁H₁₀ClFN₂O and a molecular weight of 240.66 g/mol . Its IUPAC name reflects the presence of a chloro group at the acetamide’s α-carbon, a cyanoethyl group on the nitrogen, and a para-fluorophenyl ring. The compound’s structure is validated by its Standard InChI key (YZRHAVQVPGIMQG-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F), which clarify the spatial arrangement of substituents .

Table 1: Key Molecular Descriptors

PropertyValueSource Reference
Molecular FormulaC₁₁H₁₀ClFN₂O
Molecular Weight240.66 g/mol
CAS Registry Number16272-47-2
Melting Point85–88°C
SolubilityMethanol, ethanol, DMSO

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis typically involves a two-step process:

  • Acylation: 2-Chloroacetyl chloride reacts with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(4-fluorophenyl)acetamide .

  • Alkylation: The intermediate undergoes nucleophilic substitution with cyanoethylamine, introducing the cyanoethyl group via SN2 mechanism.

This method yields the target compound with optimized purity, as indicated by suppliers offering material at ≥95% purity .

Side Reactions and Byproducts

Competing reactions may occur if stoichiometric ratios are imbalanced, such as over-alkylation at the nitrogen or hydrolysis of the chloro group under aqueous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimizing these side pathways.

Physical and Chemical Properties

Thermodynamic Stability

The compound is a stable solid at room temperature, with a melting point range of 85–88°C . Its decomposition temperature remains uncharacterized in available literature, though analogous acetamides suggest stability up to 150°C under inert atmospheres.

Solubility and Reactivity

The molecule exhibits high solubility in polar aprotic solvents like DMSO (>50 mg/mL) and moderate solubility in ethanol (~20 mg/mL). The chloro group’s electrophilicity enables reactions with nucleophiles (e.g., amines, thiols), while the cyanoethyl moiety participates in cyclization or reduction reactions.

Table 2: Reactivity Profile

Functional GroupReactivityApplications
ChloroacetamideNucleophilic substitutionDrug intermediate synthesis
CyanoethylReduction to amine or hydrolysisBioactive derivative formation
FluorophenylElectron-withdrawing aromatic ringEnhancing metabolic stability

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound’s acetamide backbone and fluorophenyl group make it a candidate for designing inhibitors of proteases and kinases. For example, structural analogs have shown activity against trypsin-like serine proteases in anticoagulant therapies.

Receptor-Targeted Drug Development

Modifications at the cyanoethyl position can yield derivatives with affinity for G-protein-coupled receptors (GPCRs). Preliminary studies on similar molecules suggest potential in neurological disorders, though in vivo data for this specific compound are lacking.

Agrochem Applications

As a precursor to herbicidal agents, the chloro and cyano groups contribute to phytotoxic activity. Derivatives have been explored as protoporphyrinogen oxidase (PPO) inhibitors, disrupting chlorophyll synthesis in weeds.

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